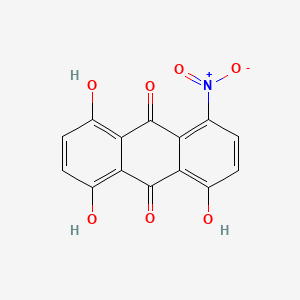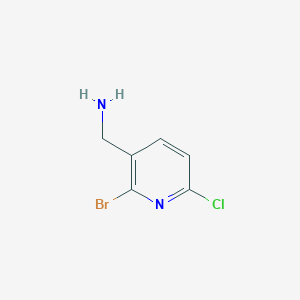
(2-Bromo-6-chloropyridin-3-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-chloropyridin-3-yl)methanamine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chloropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method starts with 2,6-dichloropyridine, which undergoes bromination to introduce the bromine atom at the 2-position. The resulting 2-bromo-6-chloropyridine is then subjected to a nucleophilic substitution reaction with methanamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-6-chloropyridin-3-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Bromo-6-chloropyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of ligands for coordination chemistry and as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to develop new drugs or as a probe to study biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the synthesis of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism by which (2-Bromo-6-chloropyridin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-6-chloropyridine): Similar in structure but lacks the methanamine group.
(2-Chloro-6-bromopyridin-3-yl)methanamine: An isomer with different positioning of the halogen atoms.
(2,6-Dichloropyridin-3-yl)methanamine: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
(2-Bromo-6-chloropyridin-3-yl)methanamine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a versatile intermediate for various synthetic applications, offering more options for chemical modifications compared to its analogs.
Propriétés
Numéro CAS |
1060815-62-4 |
|---|---|
Formule moléculaire |
C6H6BrClN2 |
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
(2-bromo-6-chloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-6-4(3-9)1-2-5(8)10-6/h1-2H,3,9H2 |
Clé InChI |
VIXMFVBBDBIQLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CN)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)

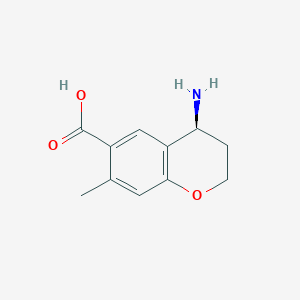

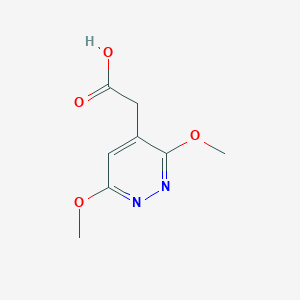
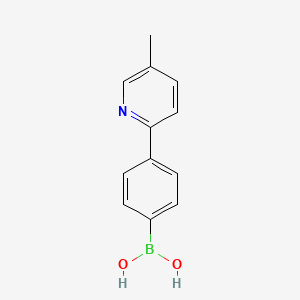
![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)

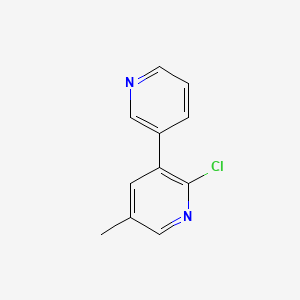
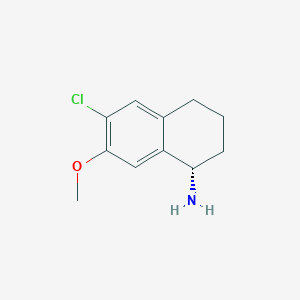

![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
